molecular formula C13H18ClNO2S B2462565 2-Chloro-1-[2-(2-hydroxy-2-thiophen-2-ylethyl)pyrrolidin-1-yl]propan-1-one CAS No. 2411193-44-5

2-Chloro-1-[2-(2-hydroxy-2-thiophen-2-ylethyl)pyrrolidin-1-yl]propan-1-one

Cat. No. B2462565
M. Wt: 287.8
InChI Key: LQEQYKHBTDEXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-[2-(2-hydroxy-2-thiophen-2-ylethyl)pyrrolidin-1-yl]propan-1-one, also known as THPVP, is a synthetic cathinone and a designer drug that belongs to the pyrrolidine class. It is a potent stimulant and is known to produce effects similar to those of other cathinones, such as euphoria, increased energy, and heightened alertness. The chemical structure of THPVP is similar to that of other cathinones, such as α-PVP and MDPV.

Mechanism Of Action

The mechanism of action of 2-Chloro-1-[2-(2-hydroxy-2-thiophen-2-ylethyl)pyrrolidin-1-yl]propan-1-one involves the inhibition of the dopamine transporter, which leads to an increase in the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. Increased levels of dopamine in the brain can lead to the feelings of euphoria and increased energy that are associated with the use of cathinones.

Biochemical And Physiological Effects

2-Chloro-1-[2-(2-hydroxy-2-thiophen-2-ylethyl)pyrrolidin-1-yl]propan-1-one has been found to produce a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to increased levels of these neurotransmitters. 2-Chloro-1-[2-(2-hydroxy-2-thiophen-2-ylethyl)pyrrolidin-1-yl]propan-1-one has also been found to increase heart rate, blood pressure, and body temperature, which can lead to adverse effects such as cardiovascular problems and hyperthermia.

Advantages And Limitations For Lab Experiments

2-Chloro-1-[2-(2-hydroxy-2-thiophen-2-ylethyl)pyrrolidin-1-yl]propan-1-one has been used in scientific research to study its effects on the central nervous system. It is a potent stimulant and can produce effects similar to those of other cathinones. However, its use in lab experiments is limited by its potential for abuse and its adverse effects on the cardiovascular system and body temperature.

Future Directions

There are several areas of future research that could be pursued with regards to 2-Chloro-1-[2-(2-hydroxy-2-thiophen-2-ylethyl)pyrrolidin-1-yl]propan-1-one. One area of research could involve the development of new cathinones with improved safety profiles and reduced potential for abuse. Another area of research could involve the study of the long-term effects of 2-Chloro-1-[2-(2-hydroxy-2-thiophen-2-ylethyl)pyrrolidin-1-yl]propan-1-one on the central nervous system and cardiovascular system. Additionally, research could be conducted to better understand the mechanisms of action of 2-Chloro-1-[2-(2-hydroxy-2-thiophen-2-ylethyl)pyrrolidin-1-yl]propan-1-one and other cathinones, which could lead to the development of new treatments for addiction and other psychiatric disorders.

Synthesis Methods

The synthesis of 2-Chloro-1-[2-(2-hydroxy-2-thiophen-2-ylethyl)pyrrolidin-1-yl]propan-1-one involves the reaction of 2-(2-hydroxy-2-thiophen-2-ylethyl)pyrrolidine with 2-chloro-1-propanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetone or ethanol, and the product is purified by recrystallization.

Scientific Research Applications

2-Chloro-1-[2-(2-hydroxy-2-thiophen-2-ylethyl)pyrrolidin-1-yl]propan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent inhibitor of the dopamine transporter, leading to increased levels of dopamine in the brain. This mechanism of action is similar to that of other cathinones, such as MDPV and α-PVP.

properties

IUPAC Name

2-chloro-1-[2-(2-hydroxy-2-thiophen-2-ylethyl)pyrrolidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2S/c1-9(14)13(17)15-6-2-4-10(15)8-11(16)12-5-3-7-18-12/h3,5,7,9-11,16H,2,4,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEQYKHBTDEXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1CC(C2=CC=CS2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[2-(2-hydroxy-2-thiophen-2-ylethyl)pyrrolidin-1-yl]propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.